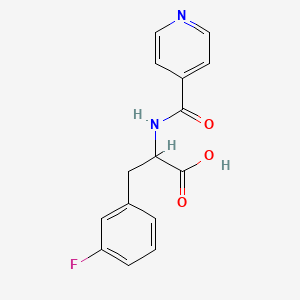

3-fluoro-N-isonicotinoylphenylalanine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

3-fluoro-N-isonicotinoylphenylalanine (FINPA) is a synthetic amino acid that has attracted significant attention in the field of medicinal chemistry due to its potential applications in drug design and development. The incorporation of fluorine into organic molecules has been shown to improve their pharmacokinetic properties, such as bioavailability, metabolic stability, and binding affinity to target proteins.

Mechanism of Action

The mechanism of action of 3-fluoro-N-isonicotinoylphenylalanine is not well understood, but it is believed to interact with the amino acid residues in the binding pocket of the target protein, forming hydrogen bonds and hydrophobic interactions. The fluorine atom in 3-fluoro-N-isonicotinoylphenylalanine may also participate in halogen bonding, a non-covalent interaction that has been shown to enhance ligand binding affinity.

Biochemical and Physiological Effects:

3-fluoro-N-isonicotinoylphenylalanine has been shown to have a low toxicity profile and does not exhibit significant side effects in vitro or in vivo. In terms of biochemical effects, 3-fluoro-N-isonicotinoylphenylalanine has been shown to bind to several GPCRs with high affinity and selectivity, indicating its potential as a therapeutic agent. Physiologically, 3-fluoro-N-isonicotinoylphenylalanine has been shown to have analgesic and anti-inflammatory effects in animal models.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 3-fluoro-N-isonicotinoylphenylalanine in lab experiments is its high binding affinity and selectivity for GPCRs, which allows for the study of protein-ligand interactions with high precision. Additionally, the incorporation of fluorine into 3-fluoro-N-isonicotinoylphenylalanine improves its metabolic stability and bioavailability, making it a suitable candidate for in vivo studies. However, the synthesis of 3-fluoro-N-isonicotinoylphenylalanine can be challenging and requires specialized equipment and expertise. Furthermore, the cost of 3-fluoro-N-isonicotinoylphenylalanine may be prohibitive for some research groups.

Future Directions

There are several potential future directions for research on 3-fluoro-N-isonicotinoylphenylalanine. One area of interest is the development of 3-fluoro-N-isonicotinoylphenylalanine-based drugs for the treatment of neurological disorders, such as Parkinson's disease and schizophrenia, which are associated with dysfunction of GPCRs. Another area of interest is the use of 3-fluoro-N-isonicotinoylphenylalanine as a tool for studying the structure and function of GPCRs, which could lead to the development of more effective therapeutic agents. Finally, the synthesis of novel fluorinated amino acids, such as 3-fluoro-N-isonicotinoylphenylalanine, could lead to the discovery of new drugs and therapeutic targets.

Synthesis Methods

3-fluoro-N-isonicotinoylphenylalanine can be synthesized using a modified version of the Schotten-Baumann reaction, which involves the reaction of isonicotinoyl chloride with phenylalanine in the presence of a base and a fluorinating agent. The resulting product is a white crystalline powder that is soluble in water and organic solvents.

Scientific Research Applications

3-fluoro-N-isonicotinoylphenylalanine has been used as a tool for studying protein-ligand interactions, particularly in the field of G protein-coupled receptors (GPCRs). GPCRs are a large family of membrane proteins that play a crucial role in signal transduction pathways and are the targets of many drugs. The incorporation of fluorine into ligands that bind to GPCRs has been shown to improve their selectivity and potency, making them more effective therapeutic agents. 3-fluoro-N-isonicotinoylphenylalanine has been used to study the binding of ligands to several GPCRs, including the adenosine A2A receptor and the dopamine D2 receptor.

properties

IUPAC Name |

3-(3-fluorophenyl)-2-(pyridine-4-carbonylamino)propanoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13FN2O3/c16-12-3-1-2-10(8-12)9-13(15(20)21)18-14(19)11-4-6-17-7-5-11/h1-8,13H,9H2,(H,18,19)(H,20,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WUDDKEZOAOIAOM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)F)CC(C(=O)O)NC(=O)C2=CC=NC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13FN2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

288.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-fluoro-N-isonicotinoylphenylalanine | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-pyrrolidinyl(4H-thieno[3,2-c]chromen-2-yl)methanone](/img/structure/B7548488.png)

![N-[(5-methyl-2-phenyl-1,3-oxazol-4-yl)methyl]acetamide](/img/structure/B7548491.png)

![N-[2-(4-propylpiperazin-1-yl)ethyl]-3-(2-pyrrolidin-1-ylpyrimidin-5-yl)benzamide](/img/structure/B7548492.png)

![N-(4-chlorobenzyl)-2-(1H-pyrrolo[2,3-b]pyridin-3-yl)acetamide](/img/structure/B7548500.png)

![1-piperidin-1-yl-2-(1H-pyrrolo[2,3-b]pyridin-3-yl)ethanone](/img/structure/B7548510.png)

![5-chloro-N-[2-(1H-pyrrolo[2,3-b]pyridin-3-yl)ethyl]thiophene-2-sulfonamide](/img/structure/B7548518.png)

![N~1~-{2-[5-(4-chlorophenyl)-1H-1,2,4-triazol-3-yl]ethyl}-2-methoxybenzamide](/img/structure/B7548520.png)

![N,N-dimethyl-3-(1,4,6,7-tetrahydro-5H-imidazo[4,5-c]pyridin-5-ylcarbonyl)aniline](/img/structure/B7548533.png)

![1-[2-(1,3-Benzothiazol-2-yl)pyrrolidin-1-yl]propan-1-one](/img/structure/B7548538.png)

![N~1~-cyclohexyl-4-[(dimethylamino)methyl]tetrahydro-1(2H)-pyridinecarboxamide](/img/structure/B7548551.png)

![1-[4-(2-Methoxyethyl)piperidin-1-yl]butan-1-one](/img/structure/B7548556.png)